Bismuth;potassium;tetraiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bismuth potassium tetraiodide is a compound that is not widely documented. The closest related compound is Bismuth subcitrate potassium, which is a combination medicine used to treat peptic ulcer (duodenal ulcer) with Helicobacter pylori infection .

Chemical Reactions Analysis

Bismuth, a component of Bismuth potassium tetraiodide, has several characteristic reactions. It reacts with aqueous ammonia, sodium hydroxide, and stannite ion. It does not react with Cl− and SO2−4 . In a high electrolyte concentration, the bismuth anode demonstrates excellent cyclability over 600 cycles .Scientific Research Applications

Rechargeable Potassium-Ion Batteries

Bismuth;potassium;tetraiodide: has been identified as a promising anode material for rechargeable potassium-ion batteries (PIBs). These batteries are considered potential replacements for lithium-ion batteries for large-scale electrical energy storage due to their ability to store up to three K-ions per atom of bismuth . The use of concentrated electrolytes has been shown to improve the electrochemical cyclability of bismuth, leading to better performance in terms of capacity retention and Coulombic efficiency .

Porous Anode Material Development

The compound is also involved in the development of microsized bismuth with an in-situ constructed three-dimensional (3D) porous network. This structure is considered advantageous for high-performance PIBs. The in-situ porous evolution of microsized bismuth during the charge/discharge process enhances potassium storage performance across a wide temperature range .

Solid-State Ionic Conductors

Research suggests that Bismuth;potassium;tetraiodide could be a potential material for solid-state ionic conductors. Its ability to conduct iodide ions makes it valuable for the development of next-generation batteries and other electrochemical devices.

Desalination Batteries

The material has been explored for its use in desalination batteries (DBs). Bismuth’s high theoretical capacity and selectivity towards chloride ion storage make it a promising candidate for DBs. However, challenges such as volume expansion and low conductivity need to be addressed to improve cycling performance .

Safety and Hazards

properties

IUPAC Name |

bismuth;potassium;tetraiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.4HI.K/h;4*1H;/q+3;;;;;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBIUAZBGHXJDM-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

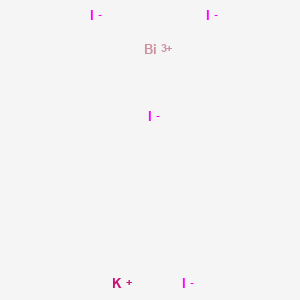

[K+].[I-].[I-].[I-].[I-].[Bi+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI4K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.6966 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39775-75-2, 41944-01-8 |

Source

|

| Record name | Potassium tetraiodobismuthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039775752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth potassium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapotassium heptaiodobismuthate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)

![4-[(3-Methyl-5-nitro-4-imidazolyl)amino]phenol](/img/structure/B1228928.png)

![5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide](/img/structure/B1228930.png)

![5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1228935.png)

![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1228940.png)